Nucleotide and Amino Acid Sequence Divergence of MkaD Relative to the mkfA Allele
The mkaD gene of plasmid pEX102 exhibits 98% nucleotide sequence identity to mkfA, the corresponding gene on Salmonella typhimurium virulence plasmid pIP1350. However, the limited nucleotide substitutions are non-randomly clustered in discrete variable regions and produce more extensive divergence at the amino acid level rather than being evenly distributed [1]. The MkaD protein is reported as 29 kDa, whereas the mkfA gene product is a 28 kDa polypeptide, with the size discrepancy attributable to the sequence differences [2]. A third salmonellar virulence plasmid, pLT2, harbors an mkaD allele identical to that of pEX102, confirming that plasmid-specific allelic variants circulate among Salmonella isolates [1].
| Evidence Dimension | Nucleotide sequence homology and predicted protein molecular weight |
|---|---|
| Target Compound Data | mkaD (pEX102): 98% nucleotide identity to mkfA; encodes 29 kDa protein |
| Comparator Or Baseline | mkfA (pIP1350): encodes 28 kDa protein |
| Quantified Difference | 2% nucleotide divergence; clustered amino acid changes; 1 kDa molecular weight difference |
| Conditions | Nucleotide sequence alignment and minicell protein expression analysis; S. typhimurium plasmid pEX102 vs. pIP1350 |
Why This Matters
Users requiring allele-specific constructs for virulence plasmid complementation studies must select the correct mkaD variant, as mkfA cannot serve as a functional or immunological surrogate due to the clustered amino acid differences.
- [1] Taira S, Rhen M. Nucleotide sequence of mkaD, a virulence-associated gene of Salmonella typhimurium containing variable and constant regions. Gene. 1990 Sep 1;93(1):147-50. doi:10.1016/0378-1119(90)90150-p. PMID: 2227425. View Source
- [2] Taira S, Rhen M. Molecular organization of genes constituting the virulence determinant on the Salmonella typhimurium 96 kilobase pair plasmid. FEBS Lett. 1989 Nov 6;257(2):274-8. doi:10.1016/0014-5793(89)81551-0. PMID: 2684688. View Source
